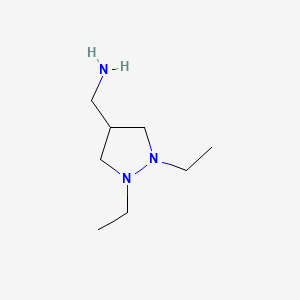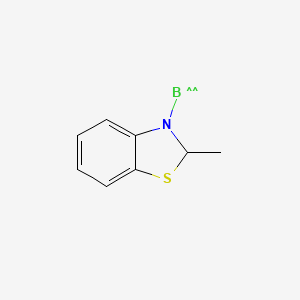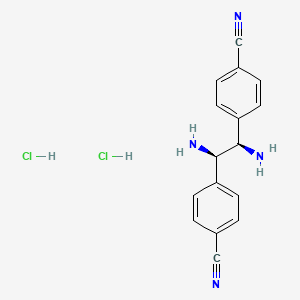![molecular formula C6H15O12P3S3 B568182 [(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium CAS No. 118245-69-5](/img/structure/B568182.png)
[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium: is a chemical compound with the molecular formula C6H15O12P3S3 It is a derivative of inositol, a type of sugar alcohol, and is characterized by the presence of three thiophosphoric acid groups attached to the inositol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium typically involves the phosphorylation of inositol derivatives. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the inositol ring are protected using suitable protecting groups to prevent unwanted reactions.
Phosphorylation: The protected inositol is then subjected to phosphorylation using thiophosphoryl chloride (PSCl3) under controlled conditions to introduce the thiophosphoric acid groups.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: [(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium can undergo various chemical reactions, including:
Oxidation: The thiophosphoric acid groups can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiophosphoric acid groups to thiol groups.
Substitution: The compound can participate in substitution reactions where the thiophosphoric acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds.
Applications De Recherche Scientifique
[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its role in cellular signaling pathways, particularly those involving inositol phosphates.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on calcium mobilization and enzyme regulation.
Industry: It may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium involves its interaction with cellular components. It is known to stimulate the release of calcium ions from intracellular stores, which in turn activates various signaling pathways. The compound binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. These calcium ions then activate downstream effectors such as protein kinase C and calmodulin, which mediate various cellular responses.
Comparaison Avec Des Composés Similaires
D-myo-Inositol 1,4,5-trisphosphate: This compound is similar in structure but contains phosphate groups instead of thiophosphoric acid groups.
D-myo-Inositol 1,3,4,5-tetrakisphosphate: Another inositol derivative with four phosphate groups.
D-myo-Inositol 1,4,5,6-tetrakisphosphate: Contains four phosphate groups at different positions on the inositol ring.
Uniqueness: [(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium is unique due to the presence of thiophosphoric acid groups, which confer distinct chemical properties compared to its phosphate analogs. These properties include different reactivity and potential biological activities, making it a valuable compound for specialized research applications.
Propriétés
Numéro CAS |
118245-69-5 |
|---|---|
Formule moléculaire |
C6H15O12P3S3 |
Poids moléculaire |
468.275 |
Nom IUPAC |
[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium |
InChI |
InChI=1S/C6H15O12P3S3/c7-1-2(8)5(17-20(12,13)23)6(18-21(14,15)24)3(9)4(1)16-19(10,11)22/h1-9H,(H2,10,11,22)(H2,12,13,23)(H2,14,15,24)/t1-,2+,3+,4-,5-,6-/m1/s1 |
Clé InChI |
BZIDQHFQSPKXER-XJTPDSDZSA-N |
SMILES |
C1(C(C(C(C(C1O[P+](O)(O)[S-])O)O[P+](O)(O)[S-])O[P+](O)(O)[S-])O)O |
Synonymes |
D-myo-Inositol 1,4,5-tris(thiophosphoric acid) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one](/img/structure/B568120.png)
